6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
“6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential applications in various fields. It is a type of benzoxazine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In one study, a series of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides were designed, synthesized, and evaluated . The synthesis process involved the use of various chemical reactions and techniques .
Molecular Structure Analysis
The molecular structure of “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is complex, with various functional groups. The structure was characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions. The reactions involve the formation of various intermediates and the final product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are influenced by its molecular structure. The compound’s properties, such as its reactivity, stability, and solubility, are determined by the nature and arrangement of its functional groups .
Scientific Research Applications
1. Synthesis and Chemical Properties
The compound 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is closely related to heterocyclic compounds like 1,2-oxazines and 1,2-benzoxazines. These compounds can be synthesized via dehydration of dihydro derivatives or by cyclization of acyl nitroso compounds, with examples emphasizing the importance of oxazinium salts as electrophiles. Such structures are used as chiral synthons, showcasing the versatility in organic synthesis and the significance of their structural and chemical properties (Sainsbury, 1991).
2. Biological Activity and Applications
Related compounds to 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, such as 1,4-Benzothiazines, demonstrate diverse biological activities. This class of compounds, being pharmacophores of anti-psychotic drugs like phenothiazines, has been extensively studied for its biological activities and structure-activity relationships. They exhibit potential in regulating various types of cancer, highlighting the potential for these compounds in medical research and drug development (Rai et al., 2017).
3. Potential in Drug Design
Compounds bearing the benzoxazine scaffold, such as 6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, have significant potential in drug design due to their structural and biological properties. The review on benzoxazinoids and benzoxazolinones discusses their role in plant defense and potential as antimicrobial scaffolds. This reflects the broader potential of such structures in designing new antimicrobial compounds, with implications for medical and pharmaceutical chemistry (de Bruijn et al., 2018).
Safety And Hazards
Future Directions
The future directions for research on “6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” could include further exploration of its potential applications, particularly in the field of medicine. More studies are needed to fully understand its mechanism of action, potential therapeutic effects, and safety profile .
properties
IUPAC Name |
6-acetyl-8-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-8(7(2)13)4-9-11(6)15-5-10(14)12-9/h3-4H,5H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFQOZPVVPKJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=O)N2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one |
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